Loxapine
Overview
Description
Loxapine is a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the dibenzoxazepine class and is structurally similar to clozapine . This compound is known for its ability to decrease abnormal excitement in the brain, making it effective in managing symptoms of schizophrenia .
Mechanism of Action
Target of Action
Loxapine, a dibenzoxazepine compound, primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
This compound acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activation by other compounds . This antagonistic action on dopamine and serotonin receptors results in a marked cortical inhibition, which can manifest as tranquilization and suppression of aggression .
Biochemical Pathways
It is believed that changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior .
Pharmacokinetics
This compound exhibits extensive metabolism in the liver, with active metabolites including amoxapine and 8-hydroxythis compound . It inhibits P-gp and is a substrate of CYP1A2, CYP3A4, and CYP2D6 . The elimination half-life is approximately 4 hours for oral administration and 7.61 hours for inhalation . The majority of this compound and its metabolites are excreted within 24 hours, mainly through urine (as conjugated metabolites), with small amounts excreted through the feces (as unconjugated metabolites) .
Result of Action
The molecular and cellular effects of this compound’s action result in tranquilization and suppression of aggression . Additionally, this compound has been found to inhibit the replication of hepatitis A virus in vitro and in vivo by targeting the viral protein 2C .
Action Environment
Environmental and behavioral approaches usually accompany the pharmacological treatment of acute agitation with this compound . Prompt intervention is required to reduce the risk of patient injury and distress and to ensure the safety of other individuals . The efficacy of this compound can be influenced by various factors, including the method of administration and the patient’s metabolic profile .
Biochemical Analysis
Biochemical Properties
Loxapine is believed to exert its effects by antagonizing dopamine and serotonin receptors, leading to marked cortical inhibition . This can manifest as tranquilization and suppression of aggression . It is a dopamine antagonist and also a serotonin 5-HT2 blocker .
Cellular Effects
The exact cellular effects of this compound are not fully established. Changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior .
Molecular Mechanism
It is known to be a dopamine antagonist and a serotonin 5-HT2 blocker . It is believed that by antagonizing these receptors, this compound can cause marked cortical inhibition .
Temporal Effects in Laboratory Settings
It is known that this compound can cause side effects that are generally similar to that of other antipsychotic medications .
Dosage Effects in Animal Models
It is known that this compound is efficiently absorbed into systemic circulation followed by entering the brain, with a maximum concentration reached within 15 minutes in all brain regions .
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, with active metabolites including amoxapine and 8-hydroxythis compound . It inhibits P-gp and is a substrate of CYP1A2, CYP3A4, and CYP2D6 .
Transport and Distribution
It is known that the majority of this compound and its metabolites are excreted within 24 hours, mainly through urine (as conjugated metabolites), with small amounts through feces (as unconjugated metabolites) .
Preparation Methods
The synthesis of loxapine involves several steps:
Condensation Reaction: In an organic solvent, a compound I and a compound II undergo a condensation reaction to form an intermediate III.
Reduction Condensation Reaction: The intermediate III is then subjected to a reduction condensation reaction to produce intermediate IV.
Final Reaction: Intermediate IV reacts with N-methyl piperazine to yield the target compound, this compound.
For industrial production, the reagents and raw materials used are easily accessible, and the method ensures high yield and purity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Loxapine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 8-hydroxythis compound.
N-Demethylation: This reaction converts this compound to amoxapine, a tricyclic antidepressant.
Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common reagents used in these reactions include oxidizing agents for oxidation and demethylating agents for N-demethylation. The major products formed are 8-hydroxythis compound and amoxapine .
Scientific Research Applications
Loxapine has a wide range of applications in scientific research:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research focuses on its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: this compound is primarily used to treat schizophrenia and bipolar disorder.
Industry: The compound’s stability and efficacy make it a valuable component in pharmaceutical formulations.
Comparison with Similar Compounds
Loxapine is often compared with other antipsychotic medications:
Clozapine: Structurally similar but used primarily for treatment-resistant schizophrenia.
Quetiapine: Another atypical antipsychotic with a different side effect profile.
Aripiprazole: Known for its lower risk of weight gain compared to other antipsychotics.
This compound’s uniqueness lies in its rapid onset of action, especially in its inhaled form, making it effective for acute agitation .
Similar Compounds
- Clozapine
- Quetiapine
- Aripiprazole
- Perphenazine
- Trifluoperazine
This compound stands out due to its combination of typical and atypical antipsychotic properties, making it a versatile option in psychiatric treatment .
Properties
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVXQDUIWGIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27833-64-3 (succinate), 54810-23-0 (mono-hydrochloride) | |
Record name | Loxapine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023229 | |
Record name | Loxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Loxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.03e-01 g/L | |
Record name | Loxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Loxapine is a dopamine antagonist, and also a serotonin 5-HT2 blocker. The exact mode of action of Loxapine has not been established, however changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior., STUDIES HAVE SHOWN THAT LOXAPINE PRODUCES SEDATION & PRONOUNCED EXTRAPYRAMIDAL REACTIONS, DECR CONVULSIVE THRESHOLD, & HAS ANTIADRENERGIC & ANTICHOLINERGIC EFFECTS. /SUCCINATE/ | |
Record name | Loxapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LOXAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellowish crystals from petroleum ether | |
CAS No. |
1977-10-2 | |
Record name | Loxapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1977-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxapine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Loxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Loxapine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOXAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LER583670J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LOXAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Loxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109-111 °C, 109-110 °C, 109 - 110 °C | |
Record name | Loxapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LOXAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Loxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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